molecular formula C9H11N5O2 B11882625 Methyl 3-(2-amino-9H-purin-9-yl)propanoate

Methyl 3-(2-amino-9H-purin-9-yl)propanoate

Katalognummer: B11882625
Molekulargewicht: 221.22 g/mol
InChI-Schlüssel: AMHPICDUECIFRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(2-amino-9H-purin-9-yl)propanoate is a chemical compound with the molecular formula C9H11N5O2. It is a derivative of purine, a heterocyclic aromatic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-amino-9H-purin-9-yl)propanoate typically involves the reaction of 2-amino-9H-purine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(2-amino-9H-purin-9-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 3-(2-amino-9H-purin-9-yl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and other specialty chemicals

Wirkmechanismus

The mechanism of action of Methyl 3-(2-amino-9H-purin-9-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)propanoate
  • Methyl 3-(2-amino-9H-purin-9-yl)butanoate
  • Methyl 3-(2-amino-9H-purin-9-yl)pentanoate

Uniqueness

Methyl 3-(2-amino-9H-purin-9-yl)propanoate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C9H11N5O2

Molekulargewicht

221.22 g/mol

IUPAC-Name

methyl 3-(2-aminopurin-9-yl)propanoate

InChI

InChI=1S/C9H11N5O2/c1-16-7(15)2-3-14-5-12-6-4-11-9(10)13-8(6)14/h4-5H,2-3H2,1H3,(H2,10,11,13)

InChI-Schlüssel

AMHPICDUECIFRH-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCN1C=NC2=CN=C(N=C21)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.